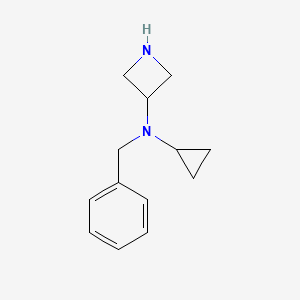

N-benzyl-N-cyclopropylazetidin-3-amine

CAS No.:

Cat. No.: VC17755654

Molecular Formula: C13H18N2

Molecular Weight: 202.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18N2 |

|---|---|

| Molecular Weight | 202.30 g/mol |

| IUPAC Name | N-benzyl-N-cyclopropylazetidin-3-amine |

| Standard InChI | InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13/h1-5,12-14H,6-10H2 |

| Standard InChI Key | GXMSVYVYUQYAJK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C3CNC3 |

Introduction

Structural Characterization and Molecular Properties

The core structure of N-benzyl-N-cyclopropylazetidin-3-amine consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the nitrogen with benzyl (C₆H₅CH₂–) and cyclopropyl (C₃H₅–) groups, and at the 3-position with an amine (–NH₂). Its molecular formula is C₁₃H₁₈N₂, yielding a molecular weight of 202.30 g/mol.

Comparative Structural Analysis

Structural analogs, such as 1-benzyl-N-propylazetidin-3-amine (PubChem CID 11367717) and N-benzyl-1-cyclopropylpyrrolidin-3-amine (PubChem CID 61821822) , highlight key features:

-

The benzyl group enhances lipophilicity and π-π stacking potential.

-

The cyclopropyl group introduces ring strain, potentially influencing conformational dynamics and receptor binding.

-

The 3-amine group enables hydrogen bonding and salt formation.

Table 1: Key Molecular Descriptors

Synthetic Pathways and Methodological Insights

The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine likely involves multi-step sequences leveraging established azetidine chemistry. Key steps include azetidine ring formation, N-alkylation, and functional group interconversions.

Azetidine Ring Construction

Azetidines are commonly synthesized via intramolecular cyclization of γ-chloroamines or through [2+2] cycloadditions. For example, WO2000063168A1 describes the synthesis of azetidine derivatives starting from N-t-butyl-O-trimethylsilylazetidine, involving acid hydrolysis and subsequent functionalization.

N-Alkylation Strategies

Introducing the benzyl and cyclopropyl groups requires selective N-alkylation:

-

Benzylation: Benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaOH) under anhydrous conditions .

-

Cyclopropanation: Cyclopropylamine or cyclopropane-containing reagents via nucleophilic substitution or reductive amination .

Table 2: Representative Reaction Conditions

Hydrogenation and Deprotection

Palladium-catalyzed hydrogenation (e.g., Pd(OH)₂/C, H₂ at 40–60°C) is critical for removing protecting groups (e.g., benzyl or Cbz groups) while preserving the cyclopropane ring, which is sensitive to ring-opening under harsh conditions.

Physicochemical and Pharmacological Properties

While direct data on N-benzyl-N-cyclopropylazetidin-3-amine are scarce, inferences can be drawn from analogs:

-

Lipophilicity: LogP ≈ 2.5–3.0 (estimated via ChemAxon), favoring blood-brain barrier penetration.

-

Solubility: Limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents.

-

Bioactivity: Azetidines are explored as protease inhibitors , suggesting potential applications in neurodegeneration or inflammation.

Future Directions and Applications

The strained azetidine core and dual N-substituents make this compound a candidate for:

-

Drug discovery: Fragment-based screening for kinase or GPCR targets.

-

Chemical biology: Photoaffinity probes leveraging the cyclopropane ring’s reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume